molecular formula C14H18F2O B7996719 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene

1-Allyl-3,5-difluoro-2-(pentyloxy)benzene

Cat. No.: B7996719
M. Wt: 240.29 g/mol
InChI Key: UPNCJWZAHNOGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3,5-difluoro-2-(pentyloxy)benzene is an organic compound characterized by the presence of an allyl group, two fluorine atoms, and a pentyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and 1-bromopentane.

    Etherification: The 3,5-difluorophenol undergoes etherification with 1-bromopentane in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-(pentyloxy)phenol.

    Allylation: The resulting 3,5-difluoro-2-(pentyloxy)phenol is then subjected to allylation using allyl bromide and a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3,5-difluoro-2-(pentyloxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: The compound can undergo reduction reactions to modify the allyl group or the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Epoxides or alcohols derived from the allyl group.

    Reduction: Hydrogenated derivatives of the original compound.

Scientific Research Applications

1-Allyl-3,5-difluoro-2-(pentyloxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3,5-difluoro-2-(pentyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The allyl group can participate in covalent bonding, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-3,5-difluoro-2-(methoxy)benzene
  • 1-Allyl-3,5-difluoro-2-(ethoxy)benzene
  • 1-Allyl-3,5-difluoro-2-(butoxy)benzene

Uniqueness

1-Allyl-3,5-difluoro-2-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct steric and electronic properties compared to its analogs with shorter alkoxy chains

Properties

IUPAC Name

1,5-difluoro-2-pentoxy-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c1-3-5-6-8-17-14-11(7-4-2)9-12(15)10-13(14)16/h4,9-10H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNCJWZAHNOGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.